Neuroprotectin D1

Description

Structure

3D Structure

Properties

IUPAC Name |

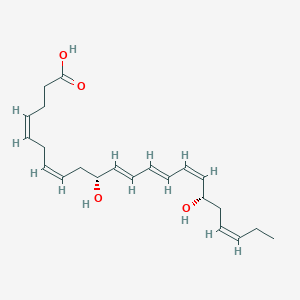

(4Z,7Z,10R,11E,13E,15Z,17S,19Z)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O4/c1-2-3-10-15-20(23)17-12-8-9-13-18-21(24)16-11-6-4-5-7-14-19-22(25)26/h3,5-13,17-18,20-21,23-24H,2,4,14-16,19H2,1H3,(H,25,26)/b7-5-,9-8+,10-3-,11-6-,17-12-,18-13+/t20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRDZYJSQHCXHEG-SFVBTVKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CC=CC(CC=CCC=CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C\C=C\C=C\[C@@H](C/C=C\C/C=C\CCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101031663 | |

| Record name | Protectin D1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Neuroprotectin D1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

660430-03-5 | |

| Record name | Neuroprotectin D1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=660430-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protectin D1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AP-001 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3FX063KLI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Neuroprotectin D1: A Technical Guide to its Discovery, Biosynthesis, and Core Functions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroprotectin D1 (NPD1) is a potent, endogenously produced lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). Its discovery has unveiled a critical neuroprotective signaling pathway activated in response to cellular stress, such as ischemia-reperfusion injury and oxidative damage. NPD1 exhibits profound anti-inflammatory and anti-apoptotic properties, making it a molecule of significant interest in the development of novel therapeutics for a range of neurological and retinal degenerative diseases. This technical guide provides an in-depth overview of the discovery of NPD1, its detailed biosynthetic pathway, key experimental methodologies for its study, and a summary of its quantitative effects on cellular processes.

Discovery of this compound

NPD1 was first identified in human retinal pigment epithelial (RPE) cells subjected to oxidative stress[1][2]. Researchers observed that in response to damaging stimuli, these cells synthesize a novel docosatriene from DHA. This molecule was subsequently named this compound due to its potent protective effects in neural tissues and its origin from DHA (D for DHA, 1 for the first such mediator identified)[2]. Further studies revealed its presence in the brain, particularly during ischemia-reperfusion events, where it plays a crucial role in mitigating neuronal damage[3]. The identification and structural elucidation of NPD1 were made possible through advanced lipidomic analysis, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS)[4][5].

Biosynthesis of this compound

The biosynthesis of NPD1 is a tightly regulated, multi-step enzymatic cascade initiated by cellular stress signals.

-

Release of DHA: The process begins with the liberation of docosahexaenoic acid (DHA) from the sn-2 position of membrane phospholipids. This is catalyzed by the enzyme phospholipase A2 (cPLA2), which is activated by stimuli such as oxidative stress, neurotrophins, or inflammatory cytokines like IL-1β[1][4][5].

-

Formation of 17S-hydroperoxy-DHA (17S-HpDHA): Free DHA is then oxygenated by a 15-lipoxygenase-1 (15-LOX-1)-type enzyme. This enzymatic reaction introduces a hydroperoxy group at the C17 position of DHA, forming the intermediate 17S-HpDHA[4][6][7].

-

Conversion to a 16(17)-Epoxide Intermediate: 17S-HpDHA is further converted into an unstable 16(17)-epoxide intermediate[8].

-

Enzymatic Hydrolysis to NPD1: Finally, the 16(17)-epoxide is enzymatically hydrolyzed to form the stable, active molecule, 10R,17S-dihydroxy-docosa-4Z,7Z,11E,13E,15Z,19Z-hexaenoic acid, which is this compound[8][9].

dot

Caption: The enzymatic pathway for the biosynthesis of this compound from DHA.

Neuroprotective Signaling Pathways of NPD1

NPD1 exerts its potent neuroprotective effects by modulating several key intracellular signaling pathways, primarily aimed at promoting cell survival and resolving inflammation.

-

Regulation of the Bcl-2 Protein Family: A central mechanism of NPD1's anti-apoptotic action is its regulation of the Bcl-2 family of proteins. NPD1 upregulates the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, while simultaneously downregulating the expression of pro-apoptotic proteins like Bax and Bad[1][10][11][12]. This shifts the cellular balance towards survival, preventing the initiation of the mitochondrial apoptotic cascade. NPD1 has been shown to induce the dephosphorylation of Bcl-xL in a PP2A-dependent manner, which is a key step in its anti-apoptotic function[13][14].

-

Inhibition of Pro-inflammatory Pathways: NPD1 is a potent anti-inflammatory agent. It has been shown to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins[10][11]. The inhibitory effect of NPD1 on COX-2 expression is particularly relevant in conditions of neuroinflammation. In some contexts, the IC50 for NPD1's inhibition of IL-1β-activated COX-2 promoter activity is less than 5 nM[12].

-

Suppression of Caspase Activation: By preventing the release of cytochrome c from the mitochondria through the regulation of Bcl-2 proteins, NPD1 effectively inhibits the activation of downstream executioner caspases, such as caspase-3. This blockade of the caspase cascade is a critical step in preventing the dismantling of the cell during apoptosis. Studies have shown that NPD1 at a concentration of 50 nM can significantly inhibit oxidative stress-induced caspase-3 activation[1][2].

dot```dot digraph "NPD1_Signaling_Pathway" { graph [fontname="Arial", fontsize=12, label="this compound Signaling Pathways", labelloc=t, labeljust=c, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368", color="#5F6368"];

NPD1 [fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Bcl2_family [label="Bcl-2 Family Proteins", fillcolor="#FBBC05"]; COX2 [label="COX-2 Expression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellSurvival [label="Cell Survival", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];

NPD1 -> Bcl2_family [label="Upregulates anti-apoptotic\nDownregulates pro-apoptotic"]; NPD1 -> COX2 [label="Inhibits", arrowhead=tee]; Bcl2_family -> Caspase3 [label="Inhibits", arrowhead=tee]; COX2 -> Inflammation [label="Promotes"]; Caspase3 -> Apoptosis [label="Promotes"]; Bcl2_family -> CellSurvival [label="Promotes"]; Apoptosis -> CellSurvival [style=invis]; Inflammation -> CellSurvival [style=invis]; }

Caption: A typical workflow for the extraction and quantification of NPD1.

Protocol:

-

Sample Preparation: Homogenize cell pellets or tissues in a chloroform/methanol (2:1, v/v) solution to extract lipids.[5]

-

Solid-Phase Extraction (SPE): Purify the lipid extract using a C18 SPE column to enrich for NPD1 and other oxylipins.[5]

-

LC-MS/MS Analysis:

-

Chromatography: Separate the lipid extract on a reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size) using a binary gradient elution. A typical mobile phase consists of A: water with 0.1% acetic acid and B: acetonitrile/methanol/acetic acid (80/15/0.1, v/v/v).[15]

-

Mass Spectrometry: Perform analysis on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

Quantification: Use Selected Reaction Monitoring (SRM) for quantification. The characteristic transition for NPD1 is m/z 359 -> 153.[5][16][17]

-

-

Data Analysis: Quantify NPD1 levels by comparing the peak area to a standard curve generated with a synthetic NPD1 standard.[5][16][17]

Cell Viability (MTT) Assay

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Treat the cells with the desired concentrations of NPD1 and/or the stress-inducing agent (e.g., H2O2/TNF-α). Include appropriate vehicle controls.

-

Incubation: Incubate the plate for the desired duration (e.g., 24-48 hours) at 37°C in a CO2 incubator.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[18][19][20]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[18] Cell viability is proportional to the absorbance.

Caspase-3 Activity Assay

Protocol:

-

Cell Lysis: After treatment with NPD1 and/or the apoptotic stimulus, lyse the cells in a chilled lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

-

Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing the colorimetric caspase-3 substrate, Ac-DEVD-pNA.[21][22][23][24]

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is directly proportional to the caspase-3 activity.

-

Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the absorbance of treated samples to that of untreated controls.

Western Blot Analysis of Bcl-2 Family Proteins

Protocol:

-

Protein Extraction and Quantification: Extract total protein from treated and control cells using a suitable lysis buffer and determine the protein concentration.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bcl-xL, Bax, or Bad overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative PCR (qPCR) for COX-2 Expression

Protocol:

-

RNA Extraction and cDNA Synthesis: Extract total RNA from treated and control cells and reverse transcribe it into cDNA.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and specific primers for COX-2 and a housekeeping gene (e.g., GAPDH or 18S rRNA).

-

Thermal Cycling: Perform the qPCR using a real-time PCR system with appropriate thermal cycling conditions (denaturation, annealing, and extension steps).

-

Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in COX-2 mRNA expression, normalized to the housekeeping gene.

Conclusion

This compound is a pivotal signaling molecule in the body's endogenous defense against neuronal and retinal damage. Its discovery has opened new avenues for understanding the resolution of inflammation and the promotion of cell survival in the nervous system. The detailed biosynthetic and signaling pathways, along with the robust experimental methodologies outlined in this guide, provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of NPD1 and its analogs in treating a spectrum of debilitating neurodegenerative diseases. The quantitative data presented herein underscore the potency and specificity of NPD1's bioactions, solidifying its status as a high-priority target for future therapeutic innovation.

References

- 1. This compound: A docosahexaenoic acid-derived docosatriene protects human retinal pigment epithelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. This compound-mediated anti-inflammatory and survival signaling in stroke, retinal degenerations, and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A role for docosahexaenoic acid–derived this compound in neural cell survival and Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI - A role for docosahexaenoic acid–derived this compound in neural cell survival and Alzheimer disease [jci.org]

- 6. researchgate.net [researchgate.net]

- 7. Cellular and molecular events mediated by docosahexaenoic acid-derived this compound signaling in photoreceptor cell survival and brain protection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound/Protectin D1 Stereoselective and Specific Binding With Human Retinal Pigment Epithelial Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory actions of this compound/protectin D1 and its natural stereoisomers: assignments of dihydroxy-containing docosatrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound (NPD1): A DHA‐Derived Mediator that Protects Brain and Retina Against Cell Injury‐Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound (NPD1): a DHA-derived mediator that protects brain and retina against cell injury-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rescue and repair during photoreceptor cell renewal mediated by docosahexaenoic acid-derived this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Induces Dephosphorylation of Bcl-xL in a PP2A-dependent Manner during Oxidative Stress and Promotes Retinal Pigment Epithelial Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound induces dephosphorylation of Bcl-xL in a PP2A-dependent manner during oxidative stress and promotes retinal pigment epithelial cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Docosahexaenoic Acid-Derived this compound Induces Neuronal Survival via Secretase- and PPARγ-Mediated Mechanisms in Alzheimer's Disease Models | PLOS One [journals.plos.org]

- 17. Docosahexaenoic Acid-Derived this compound Induces Neuronal Survival via Secretase- and PPARγ-Mediated Mechanisms in Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. broadpharm.com [broadpharm.com]

- 20. merckmillipore.com [merckmillipore.com]

- 21. media.cellsignal.com [media.cellsignal.com]

- 22. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

- 23. mpbio.com [mpbio.com]

- 24. researchgate.net [researchgate.net]

Neuroprotectin D1: A Deep Dive into its Mechanism of Action in Neuroinflammation

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Neuroprotectin D1 (NPD1) is a potent, endogenously produced lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the specialized pro-resolving mediators (SPMs) family, NPD1 plays a critical role in the resolution of inflammation, particularly within the nervous system. Its potent anti-inflammatory and neuroprotective properties have positioned it as a key target for the development of novel therapeutics for a range of neurodegenerative diseases and injuries characterized by a neuroinflammatory component. This technical guide provides an in-depth exploration of the core mechanisms of action of NPD1 in neuroinflammation, focusing on its signaling pathways, quantitative effects on inflammatory mediators, and detailed experimental methodologies.

Biosynthesis of this compound

NPD1 is synthesized in response to cellular stress, such as oxidative stress or ischemia-reperfusion injury.[1][2] The biosynthesis is initiated by the enzymatic action of 15-lipoxygenase (15-LOX) on DHA, leading to the formation of a hydroperoxy intermediate, which is then converted to an epoxide intermediate. This epoxide is subsequently hydrolyzed to form NPD1 (10R,17S-dihydroxy-docosa-4Z,7Z,11E,13E,15Z,19Z-hexaenoic acid).[3]

Core Mechanisms of Action in Neuroinflammation

NPD1 exerts its pleiotropic effects by modulating key signaling pathways involved in the inflammatory cascade. Its primary mechanisms include the inhibition of pro-inflammatory gene expression, suppression of inflammasome activation, and promotion of pro-survival pathways.

Inhibition of Pro-inflammatory Signaling Pathways

NPD1 is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1] By preventing the nuclear translocation of the p65 subunit of NF-κB, NPD1 downregulates the expression of a wide array of pro-inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.[1][4]

A key target of NPD1-mediated inhibition is the expression of cyclooxygenase-2 (COX-2), an inducible enzyme responsible for the production of pro-inflammatory prostaglandins.[1][5][6][7] NPD1 has been shown to dose-dependently inhibit IL-1β-induced COX-2 promoter activity.[5]

dot

Figure 1: NPD1 Inhibition of the NF-κB Signaling Pathway.

Regulation of the Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in numerous neuroinflammatory disorders. NPD1 has been shown to suppress the activation of the NLRP3 inflammasome, thereby reducing the secretion of IL-1β.[2][8][9][10][11]

dot

Figure 2: NPD1 Regulation of the NLRP3 Inflammasome.

Promotion of Pro-Survival Pathways

In addition to its anti-inflammatory effects, NPD1 actively promotes cell survival by modulating the expression of the Bcl-2 family of proteins.[6][12][13][14][15][16] NPD1 upregulates the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, while downregulating the expression of pro-apoptotic proteins like Bax and Bad.[6][12] This shift in the balance of Bcl-2 family members helps to preserve mitochondrial integrity and prevent the activation of caspases, ultimately leading to enhanced cell survival in the face of inflammatory or oxidative stress.[5][6][17]

dot

Figure 3: NPD1 Promotion of Pro-Survival Pathways via Bcl-2 Family Regulation.

Quantitative Data on NPD1's Bioactivity

The following tables summarize the available quantitative data on the effects of NPD1 in various experimental models of neuroinflammation. While comprehensive dose-response data is not always available in the literature, these tables provide key data points on NPD1's potency.

Table 1: Effect of NPD1 on Pro-inflammatory Cytokine and Mediator Expression

| Target | Cell/Tissue Type | Stimulus | NPD1 Concentration | % Inhibition / Fold Change | Reference |

| COX-2 Promoter Activity | ARPE-19 cells | IL-1β | Dose-dependent | Potent counteraction | [5] |

| TNF-α | Spinal Cord | Capsaicin | 1 ng/ml | Prevents increase in sEPSCs | [18] |

| IL-6 | - | - | - | Data not available | - |

| IL-1β Secretion | Macrophages | P. multocida | - | Decreased in Nlrp3-/- (NPD1 effect not directly quantified) | [2] |

Table 2: Effect of NPD1 on Apoptosis and Cell Survival

| Target | Cell/Tissue Type | Stimulus | NPD1 Concentration | Effect | Reference |

| Apoptosis | ARPE-19 cells | Oxidative Stress | 10 nM | 2.6% inhibition | [19] |

| 25 nM | 44.8% inhibition | [19] | |||

| 50 nM | 92.4% inhibition | [19] | |||

| Caspase-3 Activation | ARPE-19 cells | Oxidative Stress | 50 nM | Inhibition | [5][6] |

| Bcl-2 Expression | ARPE-19 cells | Oxidative Stress | 50 nM | Upregulation | [12] |

| Bcl-xL Expression | ARPE-19 cells | Oxidative Stress | 50 nM | Upregulation | [12] |

| Bax Expression | ARPE-19 cells | Oxidative Stress | 50 nM | Downregulation | [12] |

| Bad Expression | ARPE-19 cells | Oxidative Stress | 50 nM | Downregulation | [12] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of NPD1's mechanism of action.

Oxidative Stress Induction in Human Retinal Pigment Epithelial (ARPE-19) Cells

This in vitro model is widely used to study the protective effects of NPD1 against oxidative damage, a key feature of neurodegenerative diseases like age-related macular degeneration (AMD).

Protocol:

-

Cell Culture: ARPE-19 cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and maintained at 37°C in a 5% CO2 incubator.

-

Serum Starvation: Prior to oxidative stress induction, cells are typically serum-starved for 8-18 hours to synchronize the cell cycle and reduce the influence of growth factors.

-

Oxidative Stress Induction: Oxidative stress is induced by treating the cells with a combination of tumor necrosis factor-alpha (TNF-α; typically 10 ng/ml) and hydrogen peroxide (H₂O₂; typically 400-800 µM) for a specified duration (e.g., 6-15 hours).

-

NPD1 Treatment: Synthetic NPD1 is added to the cell culture medium at various concentrations (e.g., 10-50 nM) either prior to or concurrently with the oxidative stress-inducing agents.

-

Assessment of Cell Viability and Apoptosis: Cell viability can be assessed using MTT assays. Apoptosis is quantified by methods such as Hoechst staining for nuclear morphology, TUNEL assay for DNA fragmentation, or Western blot analysis for caspase-3 activation and Bcl-2 family protein expression.[4][13][18][19]

dot

Figure 4: Experimental Workflow for Oxidative Stress in ARPE-19 Cells.

Middle Cerebral Artery Occlusion (MCAo) in Rodents

The MCAo model is a widely used in vivo model of focal cerebral ischemia that mimics many aspects of human stroke. It is instrumental in evaluating the neuroprotective effects of compounds like NPD1.

Protocol:

-

Animal Preparation: Rodents (rats or mice) are anesthetized, and their body temperature is maintained at 37°C.

-

Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and a nylon monofilament is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 2 hours) to induce ischemia. For reperfusion studies, the filament is withdrawn to allow blood flow to resume.

-

NPD1 Administration: NPD1 can be administered through various routes, including intracerebroventricular (ICV) or intravenous (IV) injection, at different time points before, during, or after the ischemic insult.

-

Neurological Assessment and Infarct Volume Measurement: Neurological deficits are assessed at various time points post-MCAo using a neurological scoring system. At the end of the experiment, animals are euthanized, and their brains are removed. Infarct volume is determined by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).[5][8][20][21]

dot

Figure 5: Experimental Workflow for the Middle Cerebral Artery Occlusion (MCAo) Model.

Conclusion

This compound is a powerful endogenous mediator with significant therapeutic potential for neuroinflammatory diseases. Its multifaceted mechanism of action, encompassing the suppression of pro-inflammatory signaling pathways, inhibition of inflammasome activation, and promotion of cell survival, makes it an attractive candidate for drug development. The experimental models and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of NPD1 and its signaling pathways. Further research focusing on detailed dose-response relationships and the elucidation of its receptor interactions will be crucial in translating the promise of NPD1 into clinical applications.

References

- 1. This compound-mediated anti-inflammatory and survival signaling in stroke, retinal degenerations, and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NLRP3 inflammasome plays an important role in caspase-1 activation and IL-1β secretion in macrophages infected with Pasteurella multocida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inflammatory cytokines IL-1 alpha, IL-1 beta, IL-6, and TNF-alpha impart neuroprotection to an excitotoxin through distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: A docosahexaenoic acid-derived docosatriene protects human retinal pigment epithelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (NPD1): a DHA-derived mediator that protects brain and retina against cell injury-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound-mediated anti-inflammatory and survival signaling in stroke, retinal degenerations, and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NLRP3 inflammasome activation and interleukin-1β release in macrophages require calcium but are independent of calcium-activated NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation and Measurement of NLRP3 Inflammasome Activity Using IL-1β in Human Monocyte-derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of the NLRP3 inflammasome in dendritic cells induces IL-1beta-dependent adaptive immunity against tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound Induces Dephosphorylation of Bcl-xL in a PP2A-dependent Manner during Oxidative Stress and Promotes Retinal Pigment Epithelial Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound induces dephosphorylation of Bcl-xL in a PP2A-dependent manner during oxidative stress and promotes retinal pigment epithelial cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Alteration of proteins regulating apoptosis, Bcl-2, Bcl-x, Bax, Bak, Bad, ICH-1 and CPP32, in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Docosahexaenoic Acid-Derived this compound Induces Neuronal Survival via Secretase- and PPARγ-Mediated Mechanisms in Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jneurosci.org [jneurosci.org]

- 19. This compound/Protectin D1 Stereoselective and Specific Binding With Human Retinal Pigment Epithelial Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Method for the Quantitative Analysis of Stimulation-Induced Nuclear Translocation of the p65 Subunit of NF-κB from Patient-Derived Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

A Technical Guide to Curcumin: Dual Roles as an Anti-inflammatory and Neuroprotective Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Curcumin, the principal bioactive polyphenol from the rhizome of Curcuma longa, has garnered significant scientific interest for its pleiotropic therapeutic properties.[1][2][3][4][5] This technical guide provides an in-depth examination of curcumin's dual efficacy as a potent anti-inflammatory and neuroprotective agent. It details the core molecular mechanisms, summarizes quantitative data from preclinical studies, outlines key experimental protocols, and visualizes the critical signaling pathways involved. Curcumin's mechanisms are multifaceted, primarily involving the modulation of the nuclear factor-kappa B (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.[1][5][6] Through these pathways, it suppresses pro-inflammatory mediators and enhances endogenous antioxidant defenses, thereby mitigating inflammation-driven tissue damage and protecting neuronal cells from oxidative stress and apoptosis.[1][7] This document serves as a comprehensive resource for researchers aiming to harness the therapeutic potential of curcumin in the context of inflammatory and neurodegenerative diseases.

Role as an Anti-Inflammatory Agent

Curcumin's anti-inflammatory properties are well-documented and are central to its therapeutic potential across a spectrum of chronic diseases.[4][8][9] Its primary mechanism involves the potent inhibition of the NF-κB signaling cascade, a master regulator of the inflammatory response.[1][[“]][11]

Mechanism of Action: NF-κB Pathway Inhibition

The NF-κB pathway is a critical signaling cascade that controls the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6, as well as enzymes such as COX-2.[1][12] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[12] Upon stimulation by inflammatory signals (e.g., lipopolysaccharide [LPS] or TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation.[12][13] This frees NF-κB to translocate to the nucleus and initiate the transcription of target inflammatory genes.[2][12]

Curcumin interferes with this pathway at multiple points[[“]][12]:

-

Inhibition of IKK Activity: Curcumin directly suppresses the activity of the IKK complex, preventing the phosphorylation of IκBα.[[“]][12]

-

Stabilization of IκBα: By blocking IKK, curcumin prevents the degradation of IκBα, thus keeping NF-κB in its inactive, cytoplasm-bound state.[[“]][13]

-

Inhibition of NF-κB Nuclear Translocation: As a consequence of IκBα stabilization, curcumin effectively blocks the movement of NF-κB into the nucleus.[[“]][12]

This multi-level inhibition leads to a significant downregulation of pro-inflammatory cytokines and enzymes, thereby attenuating the inflammatory response.[6][14]

Quantitative Data on Anti-inflammatory Effects

The following table summarizes quantitative data from various in vitro studies demonstrating curcumin's efficacy in reducing inflammatory markers.

| Cell Line | Inflammatory Stimulus | Measured Marker | Curcumin Concentration | Result | Reference |

| RAW 264.7 Macrophages | LPS (1 µg/mL) | Nitric Oxide (NO) | 125 µg/mL | Significant reduction (p < 0.05) | [14] |

| RAW 264.7 Macrophages | LPS (1 µg/mL) | TNF-α mRNA | 125 µg/mL | Significant reduction | [14] |

| RAW 264.7 Macrophages | LPS (1 µg/mL) | IL-6 mRNA | 125 µg/mL | Significant reduction | [14] |

| Human Tenocytes | IL-1β (10 ng/mL) | NF-κB Activation | 5-20 µM | Inhibition of nuclear translocation | [13] |

| Human Whole Blood | LPS | PGE₂ Production | 30 µM | ~55% reduction | [15] |

| Murine Dendritic Cells | LPS (200 ng/mL) | PGE₂ Production | 10 µM | Increased production (context-dependent) | [15] |

Note: The effects of curcumin can be context- and dose-dependent, as seen with PGE₂ production.

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol describes a common method for assessing the anti-inflammatory properties of curcumin in a macrophage cell line.

Objective: To quantify the inhibitory effect of curcumin on the production of TNF-α in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

-

Curcumin (stock solution in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-Buffered Saline (PBS)

-

Human TNF-α ELISA Kit

-

96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight to allow for adherence.[14]

-

Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of curcumin (e.g., 5, 10, 20 µM). Include a vehicle control group treated with an equivalent amount of DMSO. Incubate for 2 hours.

-

Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to the negative control wells.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After incubation, centrifuge the plate at 1000 x g for 10 minutes. Carefully collect the cell culture supernatant for analysis.[16]

-

TNF-α Quantification (ELISA):

-

Coat a 96-well ELISA plate with a capture antibody specific for TNF-α.[17]

-

Add standards, controls, and collected cell supernatants to the wells and incubate.[17][18]

-

Wash the plate and add a biotinylated detection antibody, followed by an enzyme conjugate (e.g., Streptavidin-HRP).[16]

-

Wash the plate again and add a substrate solution (e.g., TMB) to develop color in proportion to the amount of TNF-α.[17][19]

-

Stop the reaction with a stop solution (e.g., H₂SO₄) and measure the absorbance at 450 nm using a microplate reader.[19][20]

-

-

Data Analysis: Calculate the concentration of TNF-α in each sample by comparing its absorbance to the standard curve. Determine the percentage inhibition of TNF-α production by curcumin at each concentration relative to the LPS-only treated group.

Role as a Neuroprotective Agent

Neuroinflammation and oxidative stress are key pathological drivers in many neurodegenerative diseases.[1][6] Curcumin exerts significant neuroprotective effects by scavenging reactive oxygen species (ROS), reducing inflammation, and activating endogenous antioxidant pathways.[1][21]

Mechanism of Action: Nrf2 Pathway Activation

The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. When cells are exposed to oxidative stress or electrophiles like curcumin, Keap1 is modified, releasing Nrf2.[7]

Freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes.[22] This leads to the upregulation of several antioxidant and detoxifying enzymes, including:

-

Heme Oxygenase-1 (HO-1): Degrades pro-oxidant heme into biliverdin (an antioxidant).[7][23]

-

NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A detoxifying enzyme that reduces quinones.[22][24]

-

Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.[7]

By activating the Nrf2 pathway, curcumin bolsters the cell's intrinsic ability to neutralize oxidative damage, thereby protecting neurons from apoptosis and preserving mitochondrial function.[1][22][25] This mechanism is a cornerstone of its neuroprotective activity.[24][25]

Quantitative Data on Neuroprotective Effects

The following table summarizes data from studies demonstrating curcumin's neuroprotective efficacy.

| Model System | Insult/Disease Model | Measured Outcome | Curcumin Concentration/Dose | Result | Reference |

| Mouse Cerebral Cortex Cells | Oxidative Stress | Nrf2 Expression | 10 µM | Increased nuclear translocation and expression of Nrf2, HO-1, NQO1 | [24] |

| Primary Cortical Neurons | Oxygen-Glucose Deprivation (OGD/R) | Cell Injury | Post-treatment | Attenuated cell injury | [22] |

| Sprague-Dawley Rats | Middle Cerebral Artery Occlusion (MCAO) | Infarct Size | Administration post-MCAO | Significantly reduced infarct size | [22] |

| Nrf2 Knockout Mice | Traumatic Brain Injury (TBI) | Neuron Survival | Intraperitoneal injection | Neuroprotective effects were attenuated compared to wild-type mice | [25] |

| Wistar Rats | Quinolinic Acid-induced Nerve Damage | Nrf2 Levels | 400 mg/kg/day for 6 days | Increased Nrf2 levels and downstream antioxidant enzymes (SOD, CAT) | [24] |

Experimental Protocol: Cell-Based Neuroprotection Assay

This protocol outlines a general workflow for assessing the neuroprotective effects of curcumin against oxidative stress-induced cell death in a neuronal cell line.

Objective: To determine if curcumin can protect SH-SY5Y neuroblastoma cells from hydrogen peroxide (H₂O₂)-induced cytotoxicity.

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

DMEM/F12 medium with 10% FBS

-

Curcumin (stock solution in DMSO)

-

Hydrogen Peroxide (H₂O₂)

-

Cell Viability Assay Kit (e.g., MTT, PrestoBlue, or LDH release)

-

96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to attach and grow for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of curcumin for a set period (e.g., 24 hours). Include vehicle-only controls.

-

Induction of Injury: After the pre-treatment period, expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100 µM) for another 24 hours to induce oxidative stress and cell death.[26] A control group should not be exposed to H₂O₂.

-

Assess Cell Viability:

-

Remove the treatment medium.

-

Perform a cell viability assay according to the manufacturer's instructions.

-

For an MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with a solubilizing agent (e.g., DMSO) and measure absorbance at ~570 nm.

-

-

Data Analysis:

-

Normalize the data by expressing the viability of treated cells as a percentage of the untreated, uninjured control cells.

-

Compare the viability of cells treated with H₂O₂ alone to those pre-treated with curcumin before H₂O₂ exposure. An increase in viability in the curcumin groups indicates a neuroprotective effect.

-

Conclusion

Curcumin demonstrates robust anti-inflammatory and neuroprotective activities, primarily through the targeted modulation of the NF-κB and Nrf2 signaling pathways. Its ability to inhibit pro-inflammatory gene expression while simultaneously upregulating endogenous antioxidant defenses makes it a compelling candidate for the development of therapeutics aimed at multifactorial diseases characterized by chronic inflammation and oxidative stress, such as Alzheimer's disease, Parkinson's disease, and stroke.[1][3][27] While challenges related to its bioavailability remain, ongoing research into advanced delivery systems may unlock its full clinical potential.[1][28] The experimental frameworks and mechanistic insights provided in this guide offer a solid foundation for further investigation and drug development efforts centered on this promising natural compound.

References

- 1. mdpi.com [mdpi.com]

- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 3. discoveryjournals.org [discoveryjournals.org]

- 4. Profiling Inflammatory Biomarkers following Curcumin Supplementation: An Umbrella Meta-Analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Curcumin: A Review of Its’ Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Effects of Curcumin in the Inflammatory Diseases: Status, Limitations and Countermeasures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. consensus.app [consensus.app]

- 11. Potential Regulation of NF-κB by Curcumin in Coronavirus-Induced Cytokine Storm and Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Curcumin Modulates Nuclear Factor κB (NF-κB)-mediated Inflammation in Human Tenocytes in Vitro: ROLE OF THE PHOSPHATIDYLINOSITOL 3-KINASE/Akt PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Curcumin attenuates LPS-induced inflammation in RAW 264.7 cells: A multifaceted study integrating network pharmacology, molecular docking, molecular dynamics simulation, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. studenttheses.uu.nl [studenttheses.uu.nl]

- 16. file.elabscience.com [file.elabscience.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. novamedline.com [novamedline.com]

- 21. NEUROPROTECTIVE EFFECTS OF CURCUMIN - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Neuroprotection by Curcumin in Ischemic Brain Injury Involves the Akt/Nrf2 Pathway | PLOS One [journals.plos.org]

- 23. Curcumin in Vitro Neuroprotective Effects Are Mediated by p62/keap-1/Nrf2 and PI3K/AKT Signaling Pathway and Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Curcumin plays neuroprotective roles against traumatic brain injury partly via Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. journals.physiology.org [journals.physiology.org]

- 27. reflexinbeeld.nl [reflexinbeeld.nl]

- 28. mdpi.com [mdpi.com]

Neuroprotectin D1: A Comprehensive Technical Guide to its Role in Alzheimer's Disease Pathology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction, neuroinflammation, and neuronal loss. Neuroprotectin D1 (NPD1), a stereoselective derivative of the omega-3 essential fatty acid docosahexaenoic acid (DHA), has emerged as a potent endogenous mediator with significant neuroprotective properties. This technical guide provides an in-depth analysis of NPD1's multifaceted role in counteracting AD pathology. It details the molecular mechanisms, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the complex signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring NPD1 as a potential therapeutic agent for Alzheimer's disease.

Core Mechanisms of this compound in Alzheimer's Disease

NPD1 exerts its neuroprotective effects through a combination of anti-inflammatory, anti-amyloidogenic, and pro-survival mechanisms. It is biosynthesized on-demand in response to cellular stress and acts as a key signaling molecule to restore homeostasis in the brain.[1]

Modulation of Amyloid Precursor Protein (APP) Processing

A central pathological feature of AD is the aberrant processing of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase, leading to the overproduction of neurotoxic Aβ42 peptides.[2] NPD1 has been shown to shift APP processing from the amyloidogenic to the non-amyloidogenic pathway.[3][4] This is achieved by:

-

Down-regulating BACE1: NPD1 suppresses the expression and activity of BACE1, the rate-limiting enzyme in the amyloidogenic pathway.[4][5]

-

Up-regulating ADAM10: NPD1 enhances the activity of α-secretase (ADAM10), which cleaves APP within the Aβ domain, precluding the formation of Aβ peptides and instead producing the neuroprotective soluble APPα (sAPPα).[4][5]

This shift in secretase activity is mediated, at least in part, through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ) signaling pathway.[3][4]

Anti-Inflammatory and Pro-Resolving Actions

Neuroinflammation is a critical component of AD pathogenesis, contributing to neuronal damage. NPD1 is a specialized pro-resolving mediator that actively dampens inflammatory responses.[6] Its anti-inflammatory functions include:

-

Suppression of Pro-inflammatory Gene Expression: NPD1 down-regulates the expression of key pro-inflammatory genes triggered by Aβ42, such as cyclooxygenase-2 (COX-2) and the TNF-α-inducible pro-inflammatory element B-94.[3][5]

-

Inhibition of Cytokine Production: NPD1 can inhibit the production of pro-inflammatory cytokines, thereby reducing the inflammatory milieu in the brain.[6][7]

Pro-Survival and Anti-Apoptotic Signaling

NPD1 promotes neuronal survival and counteracts Aβ42-induced apoptosis through the modulation of the Bcl-2 family of proteins.[2] Key anti-apoptotic actions include:

-

Upregulation of Anti-Apoptotic Proteins: NPD1 increases the expression of anti-apoptotic proteins like Bcl-2, Bcl-xl, and Bfl-1(A1).[2]

-

Inhibition of Pro-Apoptotic Pathways: By promoting a pro-survival gene expression program, NPD1 inhibits the activation of downstream effectors of apoptosis, such as caspase-3.[5]

Quantitative Data on this compound's Efficacy

The following tables summarize key quantitative findings from preclinical studies investigating the effects of NPD1 in cellular and animal models of Alzheimer's disease.

Table 1: Reduction of DHA and NPD1 in Alzheimer's Disease Models

| Model | Brain Region | Analyte | Fold Reduction vs. Control | Reference |

| 3xTg-AD Mice (12-13 months) | Hippocampus | DHA | ~2-fold | [5] |

| 3xTg-AD Mice (12-13 months) | Hippocampus | NPD1 | ~4.5-fold | [5] |

| Human AD Brain | Hippocampus (CA1) | Unesterified DHA | ~2-fold | [2] |

| Human AD Brain | Hippocampus (CA1) | NPD1 | ~20-fold | [2] |

Table 2: Effect of NPD1 on APP Processing in Human Neuronal-Glial (HNG) Cells Over-expressing APPsw

| Treatment | sAPPα (% of control) | sAPPβsw (% of control) | CTFα (% of control) | CTFβ (% of control) | Reference |

| NPD1 (50 nM) | Increased | Decreased | Increased | Decreased | [5][8] |

| NPD1 (100 nM) | Further Increased | Further Decreased | Further Increased | Further Decreased | [5][8] |

| NPD1 (500 nM) | Maximally Increased | Maximally Decreased | Maximally Increased | Maximally Decreased | [5][8] |

Table 3: Anti-Apoptotic Effects of NPD1 in HNG Cells Challenged with Aβ42 Oligomers

| Treatment | Cell Viability (% of control) | Caspase-3 Activity (fold change vs. Aβ42) | Reference |

| Aβ42 Oligomer | ~50% | ~6-fold increase | [5] |

| Aβ42 Oligomer + NPD1 (50 nM) | Significantly Increased | Significantly Decreased | [5] |

Table 4: Effect of NPD1 on Gene Expression in Human Neural Cells

| Treatment | Gene | Fold Change in Expression | Reference |

| NPD1 | Bfl-1(A1) | ~6-fold increase | [2] |

| Aβ42 | COX-2 | Upregulated | [5] |

| Aβ42 + NPD1 | COX-2 | Downregulated | [5] |

| Aβ42 | B-94 | Upregulated | [5] |

| Aβ42 + NPD1 | B-94 | Downregulated | [5] |

Signaling Pathways and Experimental Workflows

This compound Signaling in Alzheimer's Disease

The following diagram illustrates the central signaling pathways modulated by NPD1 to exert its neuroprotective effects in the context of Alzheimer's disease.

Caption: NPD1 signaling cascade in Alzheimer's disease.

Experimental Workflow for Assessing NPD1 Efficacy

The following diagram outlines a typical experimental workflow for evaluating the efficacy of NPD1 in a cell-based model of Alzheimer's disease.

Caption: Workflow for in vitro evaluation of NPD1.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of NPD1 in Alzheimer's disease models.

Cell Culture and Treatment

Human Neuronal-Glial (HNG) Cells:

-

Source: Primary human neural progenitor cells.

-

Culture Medium: Differentiated in a serum-free medium containing neurobasal medium supplemented with B27, L-glutamine, and a cocktail of growth factors (e.g., BDNF, GDNF).

-

Culture Conditions: Maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Aβ42 Oligomer Preparation and Treatment: Aβ42 peptide is oligomerized by incubation at 4°C for 24 hours. HNG cells are treated with the desired concentration of Aβ42 oligomers (e.g., 5 µM) for a specified duration (e.g., 48 hours).

-

NPD1 Treatment: Stereochemically pure NPD1 is dissolved in an appropriate vehicle (e.g., ethanol) and added to the cell culture medium at various concentrations (e.g., 50-500 nM) concurrently with or prior to Aβ42 treatment.

3xTg-AD Mouse Model:

-

Model: Mice harboring three human transgenes: PS1(M146V), APP(Swe), and tau(P301L).

-

Husbandry: Maintained under standard laboratory conditions with ad libitum access to food and water.

-

Treatment: While not detailed in the provided search results, a typical in vivo study would involve systemic (e.g., intraperitoneal injection) or direct brain (e.g., intracerebroventricular injection) administration of NPD1 over a specified period.

Western Blotting for APP Fragments and Related Proteins

-

Sample Preparation: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Gel Electrophoresis: Equal amounts of protein (20-30 µg) are separated on a 4-12% Bis-Tris polyacrylamide gel.

-

Protein Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for:

-

sAPPα (e.g., clone 2B3)

-

sAPPβ (e.g., clone 6A1)

-

C-terminal fragments (CTFs) (e.g., anti-APP C-terminal antibody)

-

BACE1

-

ADAM10

-

Bcl-2 family proteins

-

β-actin (as a loading control)

-

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged using a chemiluminescence detection system.

-

Quantification: Band intensities are quantified using densitometry software and normalized to the loading control.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

-

RNA Extraction: Total RNA is extracted from HNG cells using a TRIzol-based method.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase kit with random hexamer primers.

-

PCR Amplification: The cDNA is amplified using gene-specific primers for COX-2, B-94, and a housekeeping gene (e.g., β-actin).

-

Analysis: PCR products are resolved on an agarose gel and visualized with ethidium bromide. For quantitative analysis (qPCR), a SYBR Green-based detection method is used, and relative gene expression is calculated using the ΔΔCt method.

Apoptosis Assays

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:

-

Cell Fixation: HNG cells grown on coverslips are fixed with 4% paraformaldehyde.

-

Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in 0.1% sodium citrate.

-

Labeling: The TUNEL reaction mixture, containing TdT and fluorescently labeled dUTP, is added to the cells and incubated in a humidified chamber at 37°C.

-

Counterstaining: Nuclei are counterstained with DAPI.

-

Imaging: Coverslips are mounted, and apoptotic cells (TUNEL-positive) are visualized using a fluorescence microscope.

Caspase-3 Activity Assay:

-

Cell Lysis: HNG cells are lysed, and the protein concentration of the lysate is determined.

-

Assay Reaction: The cell lysate is incubated with a colorimetric or fluorometric substrate specific for caspase-3 (e.g., DEVD-pNA).

-

Measurement: The cleavage of the substrate, which releases a chromophore or fluorophore, is measured using a microplate reader at the appropriate wavelength.

-

Normalization: Caspase-3 activity is normalized to the total protein concentration.

Quantification of DHA and NPD1

-

Sample Preparation: Brain tissue (e.g., hippocampus) is homogenized, and lipids are extracted using a modified Bligh-Dyer method.

-

LC-MS/MS Analysis: The lipid extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Quantification: The amounts of DHA and NPD1 are quantified by comparing their peak areas to those of known amounts of deuterated internal standards.

Conclusion and Future Directions

This compound has demonstrated significant therapeutic potential in preclinical models of Alzheimer's disease. Its ability to concurrently target amyloidogenesis, neuroinflammation, and apoptosis makes it a highly attractive candidate for further investigation. Future research should focus on:

-

Pharmacokinetics and Brain Penetrance: Elucidating the pharmacokinetic profile of NPD1 and its ability to cross the blood-brain barrier.

-

Long-term Efficacy and Safety: Conducting long-term studies in animal models to assess the sustained efficacy and safety of NPD1 treatment.

-

Clinical Trials: Designing and conducting well-controlled clinical trials to evaluate the therapeutic potential of NPD1 or its stable analogs in patients with mild cognitive impairment and early-stage Alzheimer's disease.

-

Biomarker Development: Identifying and validating biomarkers to monitor the biological activity of NPD1 in clinical settings.

The comprehensive data presented in this guide underscores the promise of NPD1 as a novel, disease-modifying therapy for Alzheimer's disease. Further dedicated research and development efforts are warranted to translate these promising preclinical findings into effective treatments for patients.

References

- 1. This compound-mediated anti-inflammatory and survival signaling in stroke, retinal degenerations, and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A role for docosahexaenoic acid–derived this compound in neural cell survival and Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound induces neuronal survival and downregulation of amyloidogenic processing in Alzheimer's disease cellular models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Docosahexaenoic Acid-Derived this compound Induces Neuronal Survival via Secretase- and PPARγ-Mediated Mechanisms in Alzheimer's Disease Models | PLOS One [journals.plos.org]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. This compound-mediated anti-inflammatory and survival signaling in stroke, retinal degenerations, and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Docosahexaenoic Acid-Derived this compound Induces Neuronal Survival via Secretase- and PPARγ-Mediated Mechanisms in Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

Neuroprotectin D1: A Technical Guide to its Anti-Apoptotic Mechanisms in Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroprotectin D1 (NPD1), a stereospecific derivative of the omega-3 fatty acid docosahexaenoic acid (DHA), is a potent endogenous lipid mediator that orchestrates robust pro-survival and anti-inflammatory signaling in the nervous system.[1][2] Synthesized in response to cellular stress, such as ischemia and oxidative injury, NPD1 plays a critical role in maintaining neuronal homeostasis.[3][4] This technical guide provides an in-depth examination of the molecular mechanisms through which NPD1 counteracts apoptotic pathways in neurons. We will detail its modulation of key signaling cascades, present quantitative data from seminal studies, outline relevant experimental protocols, and provide visual representations of the underlying pathways.

Introduction to this compound and Apoptosis

NPD1 is synthesized from free DHA via the action of a 15-lipoxygenase (15-LOX)-like enzyme.[5][6] Its production is a key component of the cellular defense system, triggered by insults like oxidative stress, ischemia-reperfusion, and neuroinflammation.[1][7] In the context of neurodegenerative diseases and acute neural injury, where neuronal apoptosis is a central pathological feature, NPD1 emerges as a critical endogenous protector. It promotes neuronal survival by actively suppressing pro-apoptotic signaling and inducing the expression of neuroprotective and anti-apoptotic genes.[5]

Neuronal apoptosis, or programmed cell death, is a tightly regulated process essential for development and tissue homeostasis, but its dysregulation contributes significantly to neurological disorders. It is primarily executed through two major pathways:

-

The Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress, this pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins. A shift in the balance towards pro-apoptotic members (e.g., Bax, Bad) leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspase-9 and the effector caspase-3.

-

The Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular ligands (e.g., TNF-α) to death receptors on the cell surface, leading to the activation of caspase-8 and subsequent cleavage of caspase-3.

NPD1 exerts its neuroprotective effects by intervening at multiple critical nodes within these apoptotic cascades.

Core Anti-Apoptotic Mechanisms of NPD1

NPD1's strategy to inhibit apoptosis is pleiotropic, targeting key regulatory points from gene expression to protein function and organelle integrity.

Modulation of the Bcl-2 Protein Family

A primary mechanism of NPD1 action is the transcriptional regulation of the Bcl-2 family, shifting the balance to favor cell survival.[6] NPD1 upregulates the expression of anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Bfl-1(A1), which act to prevent MOMP.[5][8] Concurrently, it suppresses the expression of pro-apoptotic members like Bax and Bad.[4][6][7] By altering this crucial rheostat, NPD1 effectively raises the threshold for initiating the mitochondrial apoptotic cascade. Recent studies also show that NPD1 can directly inhibit the translocation of Bax from the cytosol to the mitochondria, a critical step for its pro-apoptotic function.[9][10]

Activation of Pro-Survival Signaling Pathways

NPD1 promotes neuronal survival by activating canonical pro-survival signaling cascades.

-

PI3K/Akt Pathway: NPD1 treatment leads to the phosphorylation and activation of Akt.[11][12] The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central node for neuroprotection, capable of phosphorylating and inactivating pro-apoptotic proteins like Bad and inhibiting transcription factors that drive the expression of cell death genes.[13][[“]]

-

mTOR/p70S6K Pathway: Downstream of PI3K/Akt, NPD1 also stimulates the mTOR/p70S6K pathway, which is involved in promoting cell growth and survival.[11][15]

Inhibition of Caspase Activation and Inflammatory Mediators

NPD1 acts downstream of the mitochondria to directly inhibit the execution phase of apoptosis. It has been shown to potently attenuate the activation of caspase-3, the primary effector caspase responsible for cleaving cellular substrates and dismantling the cell.[4][6][7][16]

Furthermore, NPD1 exhibits potent anti-inflammatory properties that indirectly suppress apoptosis. It inhibits the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and down-regulates the activation of transcription factors such as NF-κB, which can promote the expression of pro-apoptotic genes in response to inflammatory stimuli like TNF-α.[1][6][17]

Quantitative Data on NPD1's Anti-Apoptotic Effects

The following tables summarize key quantitative findings from studies investigating the effects of NPD1 on neuronal and retinal pigment epithelial (RPE) cells, a closely related cell type often used in neuroprotection studies.

Table 1: Effect of NPD1 on Bcl-2 Family Protein Expression in Oxidative Stress

| Protein | Cell Type | Condition | Treatment | Change in Expression | Reference |

|---|---|---|---|---|---|

| Bcl-2 | ARPE-19 | H₂O₂/TNF-α | 50 nM NPD1 | Significant Increase | [6] |

| Bcl-xL | ARPE-19 | H₂O₂/TNF-α | 50 nM NPD1 | Significant Increase | [6] |

| Bfl-1(A1) | Human Neural | Aβ42 peptide | 50 nM NPD1 | ~6-fold Upregulation | [5] |

| Bax | ARPE-19 | H₂O₂/TNF-α | 50 nM NPD1 | Significant Decrease | [6] |

| Bad | ARPE-19 | H₂O₂/TNF-α | 50 nM NPD1 | Significant Decrease |[6] |

Table 2: Effect of NPD1 on Apoptosis and Caspase-3 Activity

| Assay | Cell/Animal Model | Condition | Treatment | Outcome | Reference |

|---|---|---|---|---|---|

| TUNEL Assay | Rat Retinal Explants | Light Damage | NPD1 | 85% decrease in TUNEL-positive photoreceptors | [18] |

| Hoechst Staining | Human Neural Cells | Aβ42 peptide | 50 nM NPD1 | Significant suppression of nuclear compaction | [5] |

| Caspase-3 Activity | Human Neural Cells | Aβ42 peptide | 50 nM NPD1 | Reduction of ~6-fold increase in activity | [16] |

| Infarct Volume | Mouse (HI model) | Hypoxia-Ischemia | NPD1 injection | ~40% prevention of ischemic core expansion |[9][19] |

Visualization of Pathways and Workflows

Signaling Pathway Diagram

Caption: NPD1 Anti-Apoptotic Signaling Pathways in Neurons.

Experimental Workflow Diagram

Caption: Workflow for Investigating NPD1's Anti-Apoptotic Effects.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the anti-apoptotic effects of NPD1, based on methodologies reported in the literature.[5][6][9][16]

Cell Culture and Induction of Apoptosis

-

Cell Lines: Human retinal pigment epithelial (ARPE-19) cells or primary human neural/glial (HNG) co-cultures are commonly used.[6][16] Cells are maintained in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

Induction of Oxidative Stress: To model oxidative stress, cells are typically serum-starved for several hours before being exposed to a combination of hydrogen peroxide (H₂O₂; e.g., 400-800 µM) and tumor necrosis factor-alpha (TNF-α; e.g., 10 ng/ml) for a defined period (e.g., 6-14 hours).[6]

-

Induction of Aβ-Mediated Apoptosis: To model Alzheimer's disease-related stress, cells are incubated with pre-aggregated Aβ42 oligomers (e.g., 8 µM) for an extended period (e.g., 48 hours).[5][16]

-

NPD1 Treatment: Synthetic NPD1 is added to the culture medium (typically at a concentration of 50 nM) at the same time as the apoptotic stimulus.[6]

Western Blot Analysis for Protein Expression

-

Lysate Preparation: Following treatment, cells are washed with PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies specific for target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, phospho-Akt, total Akt, GAPDH).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is used to quantify protein levels relative to a loading control (e.g., GAPDH).

Apoptosis Quantification by Hoechst Staining

-

Cell Staining: Cells cultured on coverslips are washed with PBS and fixed (e.g., with 4% paraformaldehyde).

-

Permeabilization & Staining: Cells are permeabilized (e.g., with 0.1% Triton X-100) and then incubated with Hoechst 33258 or 33342 dye, which stains DNA.[5][20]

-

Microscopy: Coverslips are mounted on slides and viewed under a fluorescence microscope.

-

Quantification: Apoptotic cells are identified by their characteristic condensed, bright, and fragmented nuclei. The percentage of apoptotic cells is calculated by counting the number of apoptotic nuclei relative to the total number of nuclei in multiple random fields.[5]

Conclusion and Future Directions

This compound is a powerful endogenous mediator that safeguards neuronal integrity by comprehensively disabling the apoptotic machinery. Its multifaceted mechanism of action—spanning the regulation of Bcl-2 family proteins, activation of pro-survival kinases, and suppression of caspase activity and neuroinflammation—makes it a highly attractive candidate for therapeutic development. The ability of NPD1 to target multiple nodes in the cell death pathway suggests it may offer a more robust neuroprotective effect than agents targeting a single mechanism.

For drug development professionals, these findings highlight the potential of developing stable NPD1 analogs or small molecules that stimulate its endogenous synthesis pathway. Future research should focus on refining the delivery of NPD1-based therapeutics across the blood-brain barrier and conducting rigorous preclinical testing in a wider range of neurodegenerative and acute injury models to translate the promise of this potent neuroprotective molecule into clinical reality.

References

- 1. This compound-mediated anti-inflammatory and survival signaling in stroke, retinal degenerations, and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The docosanoid this compound induces homeostatic regulation of neuroinflammation and cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound (NPD1): A DHA‐Derived Mediator that Protects Brain and Retina Against Cell Injury‐Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI - A role for docosahexaenoic acid–derived this compound in neural cell survival and Alzheimer disease [jci.org]

- 6. This compound: A docosahexaenoic acid-derived docosatriene protects human retinal pigment epithelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound (NPD1): a DHA-derived mediator that protects brain and retina against cell injury-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 9. NPD1 rapidly targets mitochondria-mediated apoptosis after acute injection protecting brain against ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PI3K/Akt and mTOR/p70S6K pathways mediate this compound-induced retinal pigment epithelial cell survival during oxidative stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PI3K/Akt and mTOR/p70S6K Pathways Mediate this compound-Induced Retinal Pigment Epithelial Cell Survival during Oxidative Stress-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. consensus.app [consensus.app]

- 15. This compound induces neuronal survival and downregulation of amyloidogenic processing in Alzheimer's disease cellular models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Docosahexaenoic Acid-Derived this compound Induces Neuronal Survival via Secretase- and PPARγ-Mediated Mechanisms in Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Impact of NF-κB pathway on the apoptosis-inflammation-autophagy crosstalk in human degenerative nucleus pulposus cells | Aging [aging-us.com]

- 18. iovs.arvojournals.org [iovs.arvojournals.org]

- 19. ahajournals.org [ahajournals.org]

- 20. This compound/Protectin D1 Stereoselective and Specific Binding With Human Retinal Pigment Epithelial Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Synthesis of Neuroprotectin D1 in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroprotectin D1 (NPD1) is a potent, endogenously produced lipid mediator derived from docosahexaenoic acid (DHA) that exhibits significant neuroprotective, anti-inflammatory, and pro-resolving activities within the central nervous system (CNS). Its synthesis is tightly regulated and often induced by cellular stress, injury, or inflammatory challenge. This technical guide provides an in-depth overview of the core aspects of endogenous NPD1 synthesis in the CNS, including its biosynthetic pathway, key enzymatic players, and cellular localization. Furthermore, this guide presents quantitative data on NPD1 levels in various contexts, detailed experimental protocols for its study, and visual representations of the critical pathways and workflows involved. This information is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience research and the development of novel therapeutics targeting neurodegenerative and neuroinflammatory diseases.

Introduction

Docosahexaenoic acid (DHA) is an omega-3 polyunsaturated fatty acid highly enriched in the phospholipids of neuronal and retinal membranes, underscoring its critical role in CNS function.[1] Beyond its structural role, DHA serves as the precursor for the synthesis of a class of specialized pro-resolving mediators (SPMs), including this compound (NPD1).[2] NPD1, first identified as 10,17S-docosatriene, is a potent signaling molecule that promotes cell survival and resolves inflammation.[2][3] Its production is a key component of the brain's intrinsic protective mechanisms against a variety of insults, including oxidative stress, ischemia-reperfusion injury, and neuroinflammation.[4][5] Understanding the intricacies of its endogenous synthesis is paramount for harnessing its therapeutic potential.

The Biosynthetic Pathway of this compound

The synthesis of NPD1 is a multi-step enzymatic process that begins with the liberation of its precursor, DHA, from membrane phospholipids. This pathway is initiated in response to various stimuli, including oxidative stress, cytokine signaling, and neurotrophic factors.[1][6]

The key steps in the biosynthesis of NPD1 are:

-

Release of DHA: Upon cellular stimulation, cytosolic phospholipase A₂ (cPLA₂) is activated, which then hydrolyzes membrane phospholipids to release free DHA into the cytoplasm.[1][6]

-

Lipoxygenation of DHA: The free DHA is then oxygenated by a 15-lipoxygenase (15-LOX)-like enzyme, specifically 15-LOX-1, to form a hydroperoxy intermediate, 17S-hydroperoxy-docosahexaenoic acid (17S-HpDHA).[5][7][8]

-

Formation of an Epoxide Intermediate: 17S-HpDHA is subsequently converted into a 16(17)-epoxide intermediate.[3][7]

-

Enzymatic Hydrolysis to NPD1: Finally, the epoxide intermediate is enzymatically hydrolyzed to form the stable and active NPD1 molecule (10R,17S-dihydroxy-docosa-4Z,7Z,11E,13E,15Z,19Z-hexaenoic acid).[3][9]

In the presence of aspirin, an alternative pathway can be triggered. Aspirin acetylates cyclooxygenase-2 (COX-2), modifying its enzymatic activity to produce 17R-HpDHA from DHA. This leads to the formation of an epimeric form of NPD1 known as aspirin-triggered NPD1 (AT-NPD1), which also exhibits potent neuroprotective actions.[10][11][12]

Cellular Localization of Synthesis

The synthesis of NPD1 has been demonstrated in various cell types within the CNS, including:

-

Retinal Pigment Epithelial (RPE) cells: These cells are a primary site of NPD1 synthesis in the retina, particularly in response to oxidative stress.[3][13][14]

-

Neurons: Neuronal cells, including those in the hippocampus, are capable of producing NPD1, which plays a crucial role in their survival.[1][15]

-

Glial cells: Glial cells also contribute to the production of NPD1 in the brain.[9]

Quantitative Data on this compound Synthesis

The levels of NPD1 in the CNS are dynamically regulated, with basal levels being relatively low and synthesis being rapidly upregulated in response to specific stimuli.

| Condition | Brain Region/Cell Type | Change in NPD1 Levels | Reference |

| Alzheimer's Disease | Hippocampal Cornu Ammonis region 1 | Decreased to ~1/20th of age-matched controls | [3][9] |

| Aging (in vitro) | Human Neural (HN) cells | ~5-fold increase at 4 weeks, then decrease | [9] |

| IL-1β Stimulation | Human Retinal Pigment Epithelial (ARPE-19) cells | Enhanced synthesis | [3][13] |